molecular formula C17H19NO2S B2560589 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034255-39-3

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2560589
CAS No.: 2034255-39-3
M. Wt: 301.4
InChI Key: SAUCLOASZKJZMV-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring substituted at the 5-position with a furan-3-yl group, linked via an ethyl chain to a cyclohex-3-enecarboxamide moiety.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-17(13-4-2-1-3-5-13)18-10-8-15-6-7-16(21-15)14-9-11-20-12-14/h1-2,6-7,9,11-13H,3-5,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCLOASZKJZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an appropriate cyclohexene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the thiophene ring can produce thiophane derivatives.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide (Target) Thiophene-furan hybrid + cyclohexene carboxamide Furan-3-yl, ethyl linker, cyclohexene Hypothesized antimicrobial* N/A
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (Foroumadi et al., 2005) Thiophene + quinolone Bromothiophene, oxoethyl, piperazinyl Antibacterial (Gram-positive)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones (Foroumadi et al., 2006) Thiophene + quinolone Methylthio-thiophene, oxoethyl Enhanced antibacterial potency
5-Nitrothiophene derivatives (Masunari & Tavares, 2007) Nitrothiophene Nitro group, varied side chains Anti-MRSA activity
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (PF 43(1)) Thiophene + naphthalenamine Dual thiophen-2-yl ethyl groups Neuropharmacological potential
N-methylcyclohexane-1-carboxamide derivatives (EP 2 697 207 B1) Cyclohexane carboxamide + aryl Trifluoromethylphenyl, oxazolidinone Antifungal/anti-inflammatory

Key Findings from Comparative Analysis

Heterocyclic Influence on Bioactivity: The thiophene-furan hybrid in the target compound may improve π-π stacking interactions with bacterial enzymes compared to simpler thiophene derivatives (e.g., Foroumadi’s bromothiophene-quinolones). The furan’s oxygen atom could enhance solubility or hydrogen bonding, as seen in furan-containing pesticides (e.g., furilazole, ). Nitrothiophene derivatives (Masunari & Tavares, 2007) demonstrate that electron-withdrawing groups (e.g., NO₂) enhance anti-MRSA activity, suggesting that the target’s furan substituent (electron-rich) may modulate selectivity .

The ethyl linker between the thiophene and carboxamide groups may mimic the pharmacokinetic profiles of quinolone derivatives, which utilize similar spacers for optimal bacterial DNA gyrase inhibition .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for Foroumadi’s thiophene-quinolones, involving Suzuki coupling for furan-thiophene hybridization and amide bond formation for carboxamide attachment .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes both furan and thiophene rings, which are known for their biological significance. The molecular formula is C_{18}H_{19}N_{O}_{2}S, with an approximate molecular weight of 358.47 g/mol. Key physical properties include:

PropertyValue
Molecular Weight358.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and thiophene moieties followed by cyclization and amidation processes. The detailed synthetic pathway can vary based on the desired yield and purity.

Research indicates that this compound may interact with various biological targets, influencing several pathways related to:

  • Antioxidant Activity : The presence of furan and thiophene rings contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antioxidant Studies : A study demonstrated that derivatives of compounds containing furan and thiophene structures showed significant antioxidant activity, which could be attributed to their electron-donating ability .
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against specific Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .
  • Anti-inflammatory Research : Experimental models have shown that compounds similar to this compound can reduce inflammatory markers, highlighting its potential application in treating inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide?

Synthesis typically involves multi-step organic reactions, including cross-coupling (e.g., Suzuki or Stille coupling) to integrate the furan and thiophene moieties. Palladium catalysts, inert atmospheres, and solvents like THF or DMF are critical for optimizing yield and purity. Cyclohexene carboxamide derivatives are often synthesized via acylation or amidation reactions under controlled temperatures (60–100°C) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Full characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry for molecular weight validation. X-ray crystallography (using SHELX software) may resolve structural ambiguities .

Q. What structural features influence its biological activity?

Key moieties include:

  • Furan and thiophene rings : Enable π-π stacking and hydrogen bonding with biological targets.
  • Carboxamide group : Enhances solubility and mediates hydrogen bonding.
  • Cyclohexene ring : Conformational flexibility may improve binding to enzymes or receptors .

Q. Which solvents and reaction conditions optimize synthesis yield?

Polar aprotic solvents (e.g., DMF, THF) at 60–80°C under inert atmospheres (N₂/Ar) are optimal. Catalytic Pd(PPh₃)₄ accelerates cross-coupling, while triethylamine aids in deprotonation during amidation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM) to simulate dielectric environments .

Q. How to design experiments to evaluate anticancer potential?

  • In vitro assays : MTT/proliferation assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Predict binding affinity to targets like topoisomerase II or tubulin.
  • Comparative SAR studies : Use analogs (e.g., morpholine/thiomorpholine derivatives) to identify critical substituents .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Structural analysis : Compare X-ray/NMR data to confirm substituent conformations.
  • Binding assays : Quantify affinity (e.g., SPR or ITC) to correlate structural variations with activity.
  • Computational modeling : Identify steric/electronic clashes affecting interactions .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Flexibility of the cyclohexene ring and hydrophobic substituents may hinder crystal lattice formation. Slow evaporation (e.g., ether/hexane mixtures) or co-crystallization with stabilizing agents (e.g., crown ethers) can improve crystal quality .

Q. How to model solvent effects on electronic properties using PCM?

PCM integrates solvent dielectric constants into DFT calculations, predicting solvatochromic shifts in UV-Vis spectra or redox potentials. This is critical for simulating biological environments or designing photodynamic therapies .

Q. Which in vitro assays are suitable for preliminary antimicrobial testing?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Time-kill kinetics : Assess bactericidal/fungicidal efficacy over 24–48 hours.
  • Biofilm inhibition : Quantify reduction in biofilm biomass using crystal violet staining .

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